1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound . It is a member of pyrroles . The empirical formula is C8H11NO and the molecular weight is 137.18 . The SMILES string representation is Cc1cc(C=O)c©n1C .
Molecular Structure Analysis
The InChI representation of this compound is 1S/C8H11NO/c1-6-4-8(5-10)7(2)9(6)3/h4-5H,1-3H3 . This indicates that the molecule consists of a pyrrole ring with three methyl groups and a formyl group attached to it.
Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the retrieved data.
Scientific Research Applications
Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets : This study demonstrates the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions, resulting in a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating potential applications in the field of magnetic materials and nanotechnology (Giannopoulos et al., 2014).
Pyrrolyl Compounds of Main Group Elements : In this research, new group 14 5-metallated pyrrole-2-carbaldehydes were synthesized from corresponding pyrrole-2-carbaldehydes. These compounds find applications in organometallic chemistry and could be relevant in the development of new materials and catalysts (Denat et al., 1992).
New Synthesis of 3-Fluoropyrroles : This study involves the synthesis of various 3-fluoropyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, illustrating the versatility of pyrrole derivatives in organic synthesis. Such compounds could be useful in pharmaceuticals and agrochemicals (Surmont et al., 2009).
Sterically Hindered N-Aryl Pyrroles : This research synthesized novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, exploring their applications in the study of diastereoisomeric association complexes and enantiomeric separation. Such studies are crucial in the field of chiral chemistry and pharmaceuticals (Vorkapić-Furač et al., 1989).
One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes : This method converts carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines), demonstrating the potential of pyrrole derivatives in green chemistry and sustainable materials production (Adhikary et al., 2015).
Properties
IUPAC Name |
1,2,5-trimethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(5-10)7(2)9(6)3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRYBEPPXKKXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969674 | |
Record name | 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5449-87-6 | |
Record name | 5449-87-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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